5'-Bromospiro[cyclobutane-1,3'-indoline]
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Overview
Description
5’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to the indoline moiety. This compound has the molecular formula C₁₁H₁₂BrN and a molecular weight of 237.02 g/mol . The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[cyclobutane-1,3’-indoline] typically involves the formation of the spirocyclic structure followed by bromination. One common method is the Fischer indole synthesis, where cyclobutanone reacts with phenylhydrazine in the presence of an acid catalyst to form the indoline core. Subsequent bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine atom at the desired position .
Industrial Production Methods
Industrial production of 5’-Bromospiro[cyclobutane-1,3’-indoline] may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient bromination.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclobutane-1,3’-indoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form corresponding oxindoles, while reduction reactions can modify the spirocyclic structure.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as pyridinium bromochromate (PBC) are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Various substituted indoline derivatives.
Oxidation Products: Oxindoles and related compounds.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
5’-Bromospiro[cyclobutane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclobutane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The indoline moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The spirocyclic structure also contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
5’-Bromospiro[cyclopentane-1,3’-indoline]: Similar structure but with a cyclopentane ring instead of cyclobutane.
5’-Bromospiro[1,3-dioxolane-2,3’-indoline]: Contains a dioxolane ring, offering different chemical properties.
Uniqueness
5’-Bromospiro[cyclobutane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOADJIKHQKTPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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